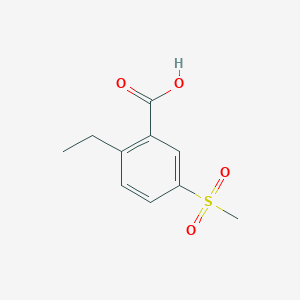

2-Ethyl-5-methanesulfonylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

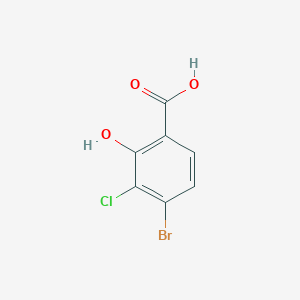

2-Ethyl-5-methanesulfonylbenzoic acid is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-methanesulfonylbenzoic acid consists of a benzoic acid core with an ethyl group and a methanesulfonyl group attached to the benzene ring . The InChI code for this compound is 1S/C10H12O4S/c1-3-7-4-5-8 (15 (2,13)14)6-9 (7)10 (11)12/h4-6H,3H2,1-2H3, (H,11,12) .Scientific Research Applications

Synthesis and Cyclisation Reactions

2-Ethyl-5-methanesulfonylbenzoic acid is utilized as a building block in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles, such as imidazoles, pyrroles, indoles, and pyrazoles, to create radical precursors. Subsequent cyclisations yield new 6-membered rings attached to the azoles, which are significant in the synthesis of complex molecular structures (Allin et al., 2005).

Chemical Analysis and Monitoring

The compound plays a role in analytical chemistry, particularly in monitoring impurities in pharmaceuticals. A study developed a high-performance liquid chromatography method for determining impurities such as methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, showcasing its importance in ensuring pharmaceutical purity and safety (Zhou et al., 2017).

Catalysis and Chemical Synthesis

It is also used in catalytic processes, like in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, demonstrating its utility in facilitating chemical reactions (Sharghi & Asemani, 2009). Another example is its use in the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in the production of various biologically active compounds (Yuanbiao et al., 2016).

Biologically Compatible Thiol-Selective Reagents

A new class of heteroaromatic alkylsulfone, which includes derivatives of 2-Ethyl-5-methanesulfonylbenzoic acid, has been explored for its selective reaction with protein thiols. This is critical in biological research for preventing cross-linking of cysteine-containing peptides (Chen et al., 2017).

Monitoring Drug Metabolism

In drug metabolism studies, automated systems have been developed to monitor the formation of derivatives like ethyl methane sulfonate from reaction mixtures containing ethanol and methane sulfonic acid. This highlights its role in understanding and controlling the metabolic pathways of pharmaceuticals (Jacq et al., 2008).

Catalysis in Organic Synthesis

Methanesulfonic acid, which is related to 2-Ethyl-5-methanesulfonylbenzoic acid, has been used as a catalyst in organic synthesis, like in the preparation of 1-substituted-1H-1,2,3,4-tetrazoles, showing its versatility in different synthetic processes (Hossein et al., 2013).

Safety And Hazards

properties

IUPAC Name |

2-ethyl-5-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYUYUBXOSBGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-methanesulfonylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)